molecular formula C20H19NO2S2 B2476085 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide CAS No. 1421465-56-6

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide

Cat. No.: B2476085
CAS No.: 1421465-56-6
M. Wt: 369.5
InChI Key: FLXZMDYTUAICJI-UHFFFAOYSA-N
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Description

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide is a complex organic compound that features a phenyl group, a butanamide backbone, and a thiophene moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide is unique due to its specific combination of a phenyl group, butanamide backbone, and thiophene moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-phenyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c22-19(10-4-8-15-6-2-1-3-7-15)21-14-16-11-12-18(25-16)20(23)17-9-5-13-24-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXZMDYTUAICJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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